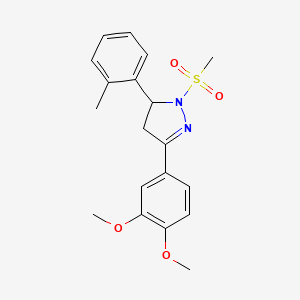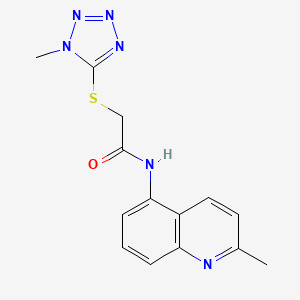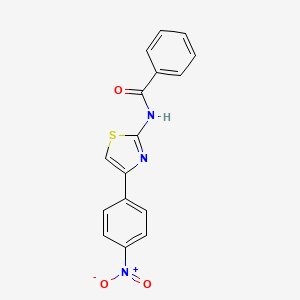
(2S)-2-(3,4-Difluorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3,4-Difluorophenyl)propan-1-amine, commonly known as 'DFPP', is a chiral amine compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFPP possesses a unique chemical structure that makes it a promising candidate for the development of new drugs. In
Mecanismo De Acción
DFPP acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter (DAT) inhibitor. It inhibits the reuptake of serotonin and dopamine, leading to an increase in their concentration in the synaptic cleft. This results in an enhanced neurotransmission and is responsible for the observed pharmacological effects of DFPP.
Biochemical and Physiological Effects:
DFPP has been shown to modulate various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and synaptic plasticity. DFPP has been shown to have a positive effect on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFPP possesses several advantages for lab experiments. It is a chiral compound that can be synthesized with high enantiomeric purity. It has a well-defined mechanism of action and exhibits potent pharmacological effects. However, DFPP also has some limitations. Its high lipophilicity and low water solubility make it difficult to formulate into a suitable dosage form. Furthermore, its potential side effects need to be carefully evaluated before its clinical use.
Direcciones Futuras
DFPP has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in humans. One potential direction is the development of DFPP-based drugs for the treatment of depression, anxiety, and other mood disorders. DFPP can also be explored for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, the development of new synthetic routes for DFPP and its analogs can lead to the discovery of novel drugs with improved pharmacological properties.
Conclusion:
In conclusion, DFPP is a promising compound with potential therapeutic applications. Its unique chemical structure and well-defined mechanism of action make it an attractive candidate for the development of new drugs. Further research is needed to fully understand its pharmacological effects and evaluate its safety and efficacy in humans.
Métodos De Síntesis
DFPP can be synthesized using various methods, including the reductive amination of 3,4-difluorophenylacetone with (S)-1-aminoindan. Another method involves the reduction of 3,4-difluoroacetophenone with sodium borohydride, followed by the reaction with (S)-1-aminoindan. Both methods result in the formation of DFPP with high yields and enantiomeric purity.
Aplicaciones Científicas De Investigación
DFPP has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-depressant properties. DFPP has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
(2S)-2-(3,4-difluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRMFVYVHCPFET-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Difluorophenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)


![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)

![Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016710.png)

![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)
![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)

